molecular formula C11H9BCl3F4N3 B8092284 6,7-Dihydro-2-(2,4,6-trichlorophenyl)-5H-Pyrrolo[2,1-c]-1,2,4-triazolium tetrafluoroborate

6,7-Dihydro-2-(2,4,6-trichlorophenyl)-5H-Pyrrolo[2,1-c]-1,2,4-triazolium tetrafluoroborate

Cat. No.: B8092284
M. Wt: 376.4 g/mol
InChI Key: KIYIJBDMRJQUTJ-UHFFFAOYSA-M
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Description

6,7-Dihydro-2-(2,4,6-trichlorophenyl)-5H-Pyrrolo[2,1-c]-1,2,4-triazolium tetrafluoroborate is a complex organic compound characterized by its unique molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6,7-Dihydro-2-(2,4,6-trichlorophenyl)-5H-Pyrrolo[2,1-c]-1,2,4-triazolium tetrafluoroborate typically involves multiple steps, starting with the reaction of appropriate precursors under controlled conditions. The reaction conditions may include the use of specific solvents, temperatures, and catalysts to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound is scaled up to meet commercial demands. This involves the use of large reactors, continuous flow processes, and stringent quality control measures to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound's structure and properties to suit specific applications.

Common Reagents and Conditions: The reactions typically involve the use of common reagents such as oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and substitution reagents (e.g., halides). The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the outcome of these reactions.

Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, which may exhibit different physical and chemical properties. These derivatives can be further utilized in different applications based on their unique characteristics.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, this compound can be used as a probe or inhibitor to study biological processes. Its ability to interact with specific molecular targets makes it a useful tool in understanding cellular mechanisms.

Medicine: In the medical field, this compound has potential applications in drug development. Its chemical properties can be harnessed to create new therapeutic agents for treating various diseases.

Industry: In industry, this compound can be used in the production of advanced materials, such as polymers and coatings. Its unique properties make it suitable for enhancing the performance of these materials.

Mechanism of Action

The mechanism by which 6,7-Dihydro-2-(2,4,6-trichlorophenyl)-5H-Pyrrolo[2,1-c]-1,2,4-triazolium tetrafluoroborate exerts its effects involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the desired outcomes in research and therapeutic applications.

Comparison with Similar Compounds

  • 2-(2,4,6-Trichlorophenyl)-5H-Pyrrolo[2,1-c]-1,2,4-triazolium tetrafluoroborate

  • 6,7-Dihydro-2-(2,4,6-trichlorophenyl)-5H-Pyrrolo[2,1-c]-1,2,4-triazolium chloride

  • 2-(2,4,6-Trichlorophenyl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-2-ium tetrafluoroborate

Uniqueness: 6,7-Dihydro-2-(2,4,6-trichlorophenyl)-5H-Pyrrolo[2,1-c]-1,2,4-triazolium tetrafluoroborate stands out due to its specific structural features and reactivity profile. These characteristics make it distinct from other similar compounds, allowing it to be used in specialized applications.

Biological Activity

6,7-Dihydro-2-(2,4,6-trichlorophenyl)-5H-pyrrolo[2,1-c]-1,2,4-triazolium tetrafluoroborate (CAS No. 1353251-02-1) is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the available literature on its biological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C11H9BCl3F4N3
  • Molecular Weight : 376.37 g/mol
  • Storage Conditions : Keep under inert gas (nitrogen or argon) at 2-8°C to maintain stability .

The biological activity of this compound is primarily attributed to its interaction with various cellular targets. The presence of the triazole ring is significant as it is known to influence biological pathways through:

  • Enzyme Inhibition : Triazole derivatives often act as enzyme inhibitors which can interfere with metabolic processes.
  • Reactive Oxygen Species (ROS) Generation : Similar compounds have been shown to induce oxidative stress by generating ROS, leading to cellular damage and apoptosis in certain cell types .

Antimicrobial Activity

This compound exhibits promising antimicrobial properties. In vitro studies have indicated:

  • Broad-Spectrum Activity : Effective against a range of bacterial strains and fungi.
  • Mechanism : Likely involves disruption of microbial cell membranes and inhibition of nucleic acid synthesis.

Cytotoxicity

Research indicates potential cytotoxic effects against various cancer cell lines:

  • Case Study : A study reported that derivatives similar to this compound showed significant cytotoxicity against human breast cancer cell lines (e.g., MCF-7) with IC50 values ranging from 27.3 μM to 43.4 μM .
  • Mechanism : Induction of apoptosis through ROS-mediated pathways has been suggested as a mechanism for observed cytotoxic effects.

Anti-inflammatory Properties

The compound may also possess anti-inflammatory effects:

  • Inflammatory Models : In models of inflammation, triazole derivatives have been observed to reduce pro-inflammatory cytokine levels. This suggests a potential role in managing inflammatory diseases.

Data Summary Table

Biological ActivityObserved EffectReference
AntimicrobialBroad-spectrum activity
CytotoxicityIC50 against MCF-7: 27.3 - 43.4 μM
Anti-inflammatoryReduced cytokine levels

Properties

IUPAC Name

2-(2,4,6-trichlorophenyl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-4-ium;trifluoroborane;fluoride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9Cl3N3.BF3.FH/c12-7-4-8(13)11(9(14)5-7)17-6-16-3-1-2-10(16)15-17;2-1(3)4;/h4-6H,1-3H2;;1H/q+1;;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIYIJBDMRJQUTJ-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(F)(F)F.C1CC2=NN(C=[N+]2C1)C3=C(C=C(C=C3Cl)Cl)Cl.[F-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BCl3F4N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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